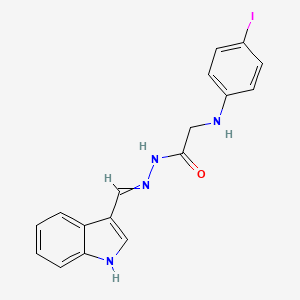
N-(1H-indol-3-ylmethylideneamino)-2-(4-iodoanilino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-indol-3-ylmethylideneamino)-2-(4-iodoanilino)acetamide is a complex organic compound that features an indole moiety, an imine linkage, and an iodo-substituted aniline group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-3-ylmethylideneamino)-2-(4-iodoanilino)acetamide typically involves a multi-step process:
Formation of the Indole Derivative: The indole moiety can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Iodination of Aniline: The aniline derivative is iodinated using iodine and an oxidizing agent such as sodium iodide in the presence of an acid.
Formation of the Imine Linkage: The indole derivative is then reacted with an aldehyde to form the imine linkage.
Coupling Reaction: Finally, the iodinated aniline is coupled with the imine derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction of the imine linkage can yield the corresponding amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
N-(1H-indol-3-ylmethylideneamino)-2-(4-iodoanilino)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of N-(1H-indol-3-ylmethylideneamino)-2-(4-iodoanilino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the imine linkage and iodo group can form hydrogen bonds and halogen bonds, respectively. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1H-indol-3-ylmethylideneamino)-2-(4-bromoanilino)acetamide
- N-(1H-indol-3-ylmethylideneamino)-2-(4-chloroanilino)acetamide
- N-(1H-indol-3-ylmethylideneamino)-2-(4-fluoroanilino)acetamide
Uniqueness
N-(1H-indol-3-ylmethylideneamino)-2-(4-iodoanilino)acetamide is unique due to the presence of the iodo group, which can participate in halogen bonding and influence the compound’s reactivity and interaction with biological targets. This makes it distinct from its bromo, chloro, and fluoro analogs, which may have different electronic and steric properties.
Propriétés
Numéro CAS |
5791-71-9 |
|---|---|
Formule moléculaire |
C17H15IN4O |
Poids moléculaire |
418.23 g/mol |
Nom IUPAC |
N-(1H-indol-3-ylmethylideneamino)-2-(4-iodoanilino)acetamide |
InChI |
InChI=1S/C17H15IN4O/c18-13-5-7-14(8-6-13)19-11-17(23)22-21-10-12-9-20-16-4-2-1-3-15(12)16/h1-10,19-20H,11H2,(H,22,23) |
Clé InChI |
JBTDKHLIVSBJKO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CNC3=CC=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




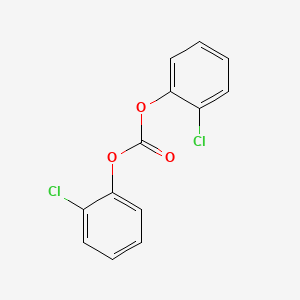


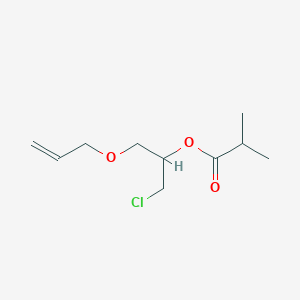


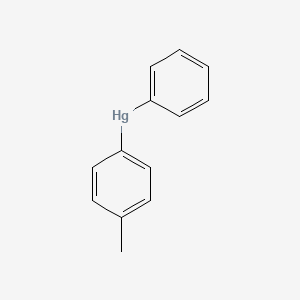
![1-Chloro-2-[(2-methoxy-5-methylphenyl)sulfanyl]-3-nitrobenzene](/img/structure/B14732527.png)
![N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline](/img/structure/B14732533.png)

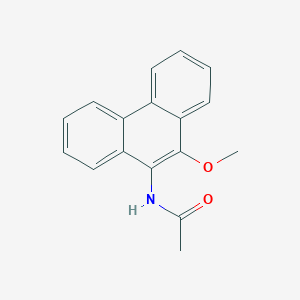
![N-[1-(4-cyanophenyl)ethylideneamino]-4-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B14732558.png)
